

Technical Guide: Solubility Profile & Solvent Selection for 3-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Propylpyridin-2-amine

CAS No.: 92410-91-8

Cat. No.: B3361626

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CAS Registry Number: 92410-91-8 Molecular Formula: C

H

N

Molecular Weight: 136.19 g/mol IUPAC Name: **3-propylpyridin-2-amine**[\[1\]](#)

Executive Summary

3-Propylpyridin-2-amine is a functionalized pyridine derivative characterized by a polar 2-amino head group and a lipophilic 3-propyl side chain. This amphiphilic structure dictates a unique solubility profile distinct from its parent compound, 2-aminopyridine. While the amino group facilitates hydrogen bonding, the propyl chain introduces significant hydrophobicity, shifting the solubility preference towards mid-polarity and non-polar organic solvents. This guide provides a predictive solubility matrix and standardized protocols for researchers utilizing this compound as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis) or agrochemical development.

Physicochemical Profile & Solubility Drivers

Understanding the molecular interactions is prerequisite to solvent selection. The solubility of **3-Propylpyridin-2-amine** is governed by the competition between the hydrophilic aminopyridine core and the hydrophobic propyl tail.

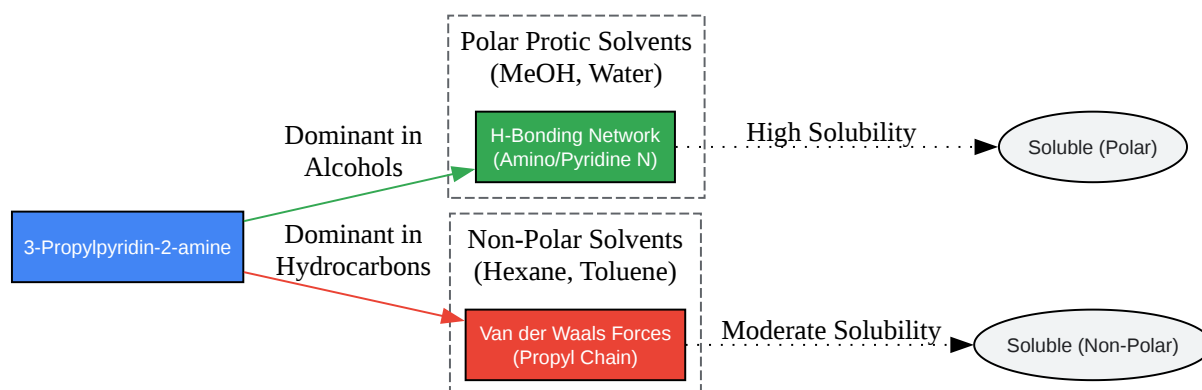
Table 1: Physicochemical Properties

Property	Value (Experimental/Predicted)	Solubility Implication
LogP (Octanol/Water)	~1.8 – 2.2 (Predicted)*	Moderate lipophilicity; reduced water solubility compared to 2-aminopyridine (LogP ~0.5).
pKa (Conjugate Acid)	~6.8 – 7.2	Basic nitrogen allows pH-dependent solubility; highly soluble in acidic aqueous media.
H-Bond Donors	2 (Amino group)	Excellent solubility in H-bond accepting solvents (e.g., DMSO, Alcohols).
H-Bond Acceptors	2 (Pyridine N, Amino N)	Good interaction with protic solvents.
Physical State	Solid (Low-melting)	Prone to "oiling out" in unsuitable recrystallization solvents.

*Note: LogP increases by approx. 0.5 units per methylene (-CH₂-) group added to the alkyl chain.

Solubility Mechanism Visualization

The following diagram illustrates the dual interaction mechanism driving solubility in different solvent classes.



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Figure 1: Dual solubility mechanism showing the competition between H-bonding (polar head) and Van der Waals forces (alkyl tail).

Solvent Compatibility Matrix

Based on Structure-Property Relationships (SPR) and data from the homologous series (2-amino-3-methylpyridine), the following matrix categorizes solvent suitability.

Table 2: Solubility Classification

Solvent Class	Representative Solvents	Predicted Solubility	Application Notes
Polar Protic	Methanol, Ethanol, Isopropanol	High (>100 mg/mL)	Ideal for reactions and transferring the reagent. Ethanol is a prime candidate for recrystallization.
Polar Aprotic	DMSO, DMF, DMAc	Very High	Use for S Ar reactions or couplings. Difficult to remove; avoid for final isolation if possible.
Chlorinated	Dichloromethane (DCM), Chloroform	High	Excellent for extraction from aqueous workups.
Esters/Ketones	Ethyl Acetate, Acetone	Good to High	Standard solvents for silica chromatography and recrystallization.
Aromatic Hydrocarbons	Toluene, Xylene	Moderate to Good	The propyl chain significantly enhances solubility here compared to unsubstituted 2-aminopyridine. Good for hot recrystallization.
Aliphatic Hydrocarbons	Hexane, Heptane, Pentane	Low to Moderate	Acts as an anti-solvent. The compound may precipitate or oil out upon addition.
Aqueous	Water, PBS (pH 7.4)	Low to Moderate	Solubility is pH-dependent. Highly

soluble in 0.1M HCl
(protonated form).

Experimental Protocols

Since specific quantitative data for CAS 92410-91-8 is often absent from public databases, researchers must validate solubility empirically.

Protocol A: Standardized Saturation Shake-Flask Method

Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.

- Preparation: Weigh approx. 50 mg of **3-Propylpyridin-2-amine** into a 4 mL glass vial.
- Solvent Addition: Add 250 µL of the target solvent.
- Equilibration:
 - If the solid dissolves completely, add more solid until saturation is observed (solid remains visible).
 - Cap the vial and agitate (shake or stir) at 25°C for 24 hours.
- Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter to remove undissolved solids.
- Quantification:
 - Dilute the filtrate 100-fold with Methanol.
 - Analyze via HPLC-UV (Detection @ 254 nm or 280 nm) against a standard curve.

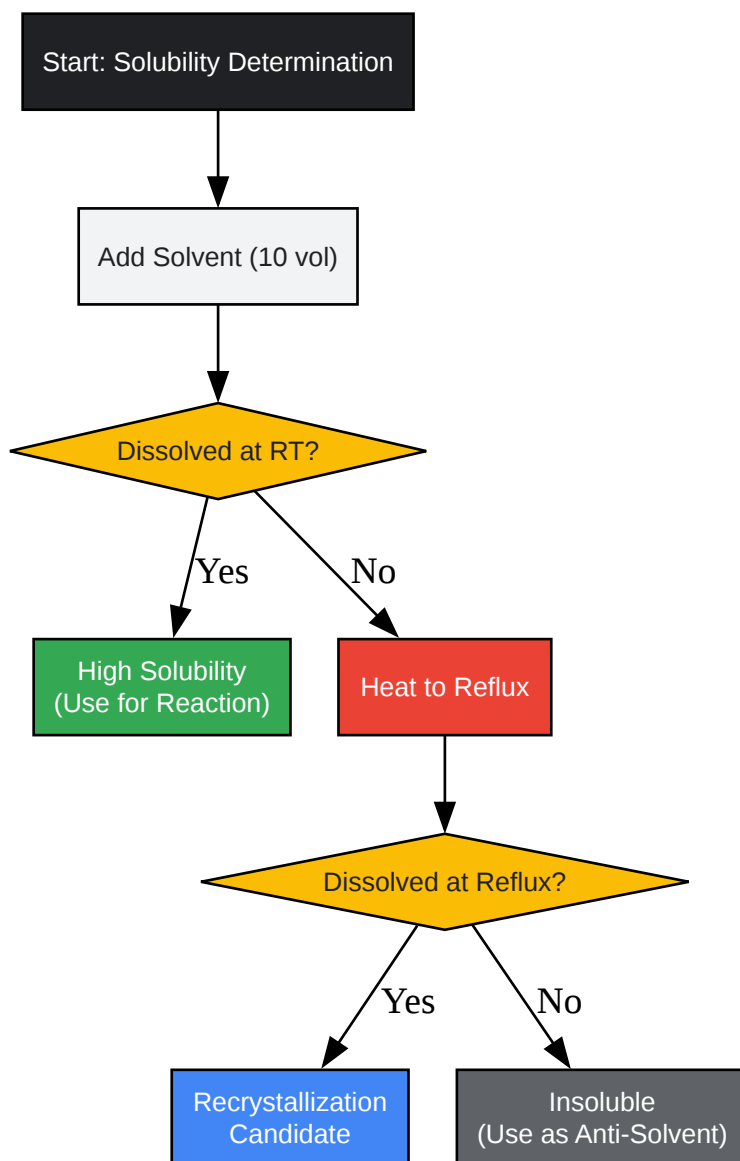
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

- Solvent 1 (Dissolution): Test Ethanol or Ethyl Acetate. Dissolve 100 mg of crude material in the minimum amount of hot solvent.
- Anti-Solvent Addition: Slowly add Heptane or Water (if using Ethanol) dropwise to the hot solution until persistent turbidity appears.
- Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.
- Observation:
 - Crystals: Successful system.
 - Oil: Solvent is too non-polar or cooling was too rapid. Re-heat and add more polar solvent.

Workflow Visualization

The following logical flow guides the determination process.



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Figure 2: Decision tree for categorizing solvents for reaction vs. purification.

Applications in Synthesis & Handling

Reaction Solvent Selection

- Nucleophilic Substitutions: When using **3-Propylpyridin-2-amine** as a nucleophile, Acetonitrile or DMF are preferred to maximize the nucleophilicity of the amine/pyridine nitrogen.

- Coupling Reactions (Buchwald-Hartwig): Toluene or 1,4-Dioxane are recommended. The propyl chain ensures the starting material remains in solution at elevated temperatures (80–110°C), preventing catalyst poisoning by precipitation.

Safety & Handling

- Toxicity: Like most aminopyridines, this compound should be treated as toxic by ingestion and skin absorption. It may act as a potassium channel blocker.
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which can darken the solid over time.

References

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Sources

- [1. 92410-91-8_CAS号:92410-91-8_CAS No.:92410-91-8 - 化源网 \[m.chemsrc.com\]](#)

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